molecular formula C24H27NO3 B14482344 4-Ethoxy-N,N-bis(4-ethoxyphenyl)aniline CAS No. 64142-43-4

4-Ethoxy-N,N-bis(4-ethoxyphenyl)aniline

Cat. No.: B14482344
CAS No.: 64142-43-4
M. Wt: 377.5 g/mol
InChI Key: WEELVNVVIDLPLV-UHFFFAOYSA-N
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Description

4-Ethoxy-N,N-bis(4-ethoxyphenyl)aniline is an organic compound with the molecular formula C22H27NO2 It is characterized by the presence of ethoxy groups attached to the phenyl rings and an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-N,N-bis(4-ethoxyphenyl)aniline typically involves the reaction of 4-ethoxyaniline with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-N,N-bis(4-ethoxyphenyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethoxy-N,N-bis(4-ethoxyphenyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethoxy-N,N-bis(4-ethoxyphenyl)aniline involves its interaction with specific molecular targets. The ethoxy groups and the aniline core allow the compound to interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-N,N-bis(4-methoxyphenyl)aniline
  • 4-Ethoxy-N,N-bis(4-methoxyphenyl)aniline
  • 4-Propoxy-N,N-bis(4-ethoxyphenyl)aniline

Uniqueness

4-Ethoxy-N,N-bis(4-ethoxyphenyl)aniline is unique due to the presence of ethoxy groups, which impart distinct chemical properties compared to its analogs. These properties include higher solubility in organic solvents and different reactivity patterns in chemical reactions .

Properties

CAS No.

64142-43-4

Molecular Formula

C24H27NO3

Molecular Weight

377.5 g/mol

IUPAC Name

4-ethoxy-N,N-bis(4-ethoxyphenyl)aniline

InChI

InChI=1S/C24H27NO3/c1-4-26-22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27-5-2)21-11-17-24(18-12-21)28-6-3/h7-18H,4-6H2,1-3H3

InChI Key

WEELVNVVIDLPLV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N(C2=CC=C(C=C2)OCC)C3=CC=C(C=C3)OCC

Origin of Product

United States

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